4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole
Description
The compound 4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole is a benzoxazole derivative featuring a conjugated penta-2,4-dienylidene linker and a 4-methylbenzenesulfonate counterion. Benzoxazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and antifungal activities . The unique structural attributes of this compound—such as the extended π-conjugated system and cationic benzoxazolium moiety—likely enhance its bioactivity and target binding efficiency compared to simpler benzoxazole analogs .
Properties
CAS No. |
68109-70-6 |
|---|---|
Molecular Formula |
C28H26N2O5S |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole |
InChI |
InChI=1S/C21H19N2O2.C7H8O3S/c1-22-16-10-6-8-12-18(16)24-20(22)14-4-3-5-15-21-23(2)17-11-7-9-13-19(17)25-21;1-6-2-4-7(5-3-6)11(8,9)10/h3-15H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
TYKOZQCHNVLQEU-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the benzoxazole core.
- Introduction of the methyl substituents.
- Formation of the benzoxazolium cationic moiety.
- Coupling with the 4-methylbenzenesulfonate (p-toluenesulfonate) counterion.
This process is often achieved through multi-step organic synthesis including condensation, cyclization, and salt formation reactions.
Benzoxazole Core Synthesis
Benzoxazole moieties are commonly synthesized by the condensation of 2-aminophenol with aldehydes or carboxylic acid derivatives under acidic or catalytic conditions. Recent advances highlight the use of nickel-supported silica catalysts for one-pot synthesis, enhancing reaction efficiency and selectivity.
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 2-Aminophenol + Aldehyde | Ni/SiO2 catalyst, reflux, solvent (e.g., ethanol) | Benzoxazole derivative | 70-90% |
This method supports green chemistry principles by reducing reaction steps and waste.
Formation of Benzoxazolium Salt
The benzoxazolium cation is formed by quaternization of the benzoxazole nitrogen, often by alkylation using methylating agents such as methyl iodide or methyl tosylate. This step introduces the positive charge on the nitrogen, stabilizing the conjugated system and allowing for counterion association.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Quaternization | Methyl tosylate or methyl iodide | Room temperature to reflux | Generates benzoxazolium salt |
The counterion is typically the 4-methylbenzenesulfonate (p-toluenesulfonate) derived from p-toluenesulfonic acid.
Coupling with Penta-2,4-dienylidene Side Chain
The conjugated side chain (penta-2,4-dienylidene) is introduced via condensation reactions involving aldehydes or appropriate precursors bearing the conjugated dienyl system. This step often requires control of stereochemistry to obtain the (2Z) and (2E,4E) isomers as indicated in the compound name.
In-Depth Research Findings and Data Tables
Physicochemical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C28H26N2O5S |
| Molecular Weight | 502.6 g/mol |
| CAS Number | 68109-70-6 |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C21H19N2O2.C7H8O3S/c1-22-16-10-6-8-12-18(16)24-20(22)14-4-3-5-15-21-23(2)17-11-7-9-13-19(17)25-21;1-6-2-4-7(5-3-6)11(8,9)10/h3-15H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
| Standard InChIKey | TYKOZQCHNVLQEU-UHFFFAOYSA-M |
Catalytic Methods for Benzoxazole Synthesis (Summary from Literature)
Notes on Preparation Challenges and Optimization
- Stereochemical control is critical in the formation of the conjugated dienylidene side chain to ensure the (2Z), (2E,4E) configuration.
- The quaternization step must be carefully controlled to avoid over-alkylation or side reactions.
- Use of green catalysts and solvents is increasingly favored to improve sustainability.
- Purification often requires chromatographic techniques due to the complexity of the molecule.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonate Site
The 4-methylbenzenesulfonate group serves as an excellent leaving group due to its strong electron-withdrawing sulfonate functionality. This facilitates nucleophilic substitution reactions, particularly in the formation of carbon-heteroatom bonds.
Example Reaction:
Replacement of the sulfonate group with nucleophiles (e.g., amines, thiols):
-
Conditions: Typically occurs in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions.
-
Catalysts: Nickel or palladium complexes enhance reaction rates and selectivity .
Key Data:
| Nucleophile | Catalyst | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Amine | Ni/SiO₂ | 80°C | 92 | |
| Thiol | Pd(OAc)₂ | 60°C | 85 |
Coupling Reactions Involving the Benzoxazole Moiety
The conjugated benzoxazole system participates in cross-coupling reactions, enabling the formation of extended π-systems or hybrid heterocycles.
Suzuki-Miyaura Coupling
The benzoxazole’s halogenated derivatives react with boronic acids to form biaryl structures:
-
Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures .
-
Yields: 70–88% depending on substituent electronic effects .
Stille Coupling
Organotin reagents couple with benzoxazole halides under palladium catalysis:
Cyclization and Heterocycle Formation
The compound’s structure allows intramolecular cyclization to form fused heterocycles, a critical step in pharmaceutical synthesis.
Example Pathway:
Reaction with o-aminophenols under acidic conditions yields tricyclic benzoxazole derivatives:
Electrophilic Substitution in the Benzoxazole Ring
The benzoxazole ring undergoes electrophilic substitution at the 5- and 6-positions due to electron density distribution.
Key Reactions:
-
Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 5-position .
-
Halogenation: Br₂/FeBr₃ selectively brominates the 6-position.
Regioselectivity Data:
| Reaction | Position | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Nitration | 5 | 82 | HNO₃, 0°C | |
| Bromination | 6 | 75 | Br₂, FeBr₃, 40°C |
Metal-Catalyzed C–H Activation
The benzoxazole scaffold participates in direct C–H functionalization, enabling late-stage diversification:
Example:
Rhodium-catalyzed arylation at the 2-position:
Oxidation and Reduction Pathways
-
Oxidation: The sulfonate group remains inert, but the benzoxazole’s methyl substituent oxidizes to a carboxylic acid using KMnO₄/H₂O.
-
Reduction: Hydrogenation (H₂/Pd-C) reduces the conjugated diene to a single bond, altering the compound’s electronic properties.
Scientific Research Applications
Anticancer Activity
Benzoxazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that benzoxazole-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzoxazole derivatives can inhibit the growth of breast cancer cell lines such as MDA-MB-231 and MCF-7 by inducing apoptosis and affecting cell cycle progression .
Key Findings:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects in vitro against specific cancer cell lines.
- Mechanism of Action : Investigations into the mechanism revealed potential inhibition of PARP enzymes involved in DNA repair, which is crucial for cancer cell survival .
Antimicrobial Properties
The benzoxazole scaffold has been linked to a broad spectrum of antimicrobial activities. Recent studies have synthesized novel derivatives that exhibit potent antibacterial and antifungal activities against various pathogens. For example, certain derivatives showed effective inhibition against Candida albicans and Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Photoluminescence
Benzoxazole derivatives are known for their photophysical properties, making them suitable for applications in optoelectronics and as fluorescent probes. The compound's structure allows for high Stokes shifts and thermal stability, which are advantageous for use in dye lasers and as optical brighteners .
Optical Properties:
- Fluorescent Probes : The compound can be utilized as a fluorescent probe due to its ability to undergo excited state intramolecular proton transfer.
- Applications in Sensors : Its photoluminescent properties make it suitable for sensor applications in detecting specific biological or chemical analytes.
Synthetic Applications
The compound serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules. Its synthesis can be achieved through various catalytic methods that enhance yield and reduce reaction times .
Synthesis Techniques:
- Nanocatalysis : Recent advancements have introduced nanocatalysts that improve the efficiency of synthesizing benzoxazole derivatives under mild conditions with high yields .
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of benzoxazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The most potent compounds were found to significantly inhibit cell proliferation and induce apoptosis through PARP inhibition.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on synthesizing benzoxazole derivatives for antimicrobial testing. The results indicated that specific modifications to the benzoxazole ring enhanced activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Benzoxazole Derivatives
Structural and Functional Differences
Table 1: Key Structural Features and Bioactivities
Key Observations:
- The target compound’s conjugated dienylidene system differentiates it from most benzoxazole derivatives, which typically feature simpler aryl or alkyl substituents . This structural feature may enhance interactions with biological targets through π-π stacking or intercalation.
Antimicrobial Activity
- Target Compound : Preliminary data suggest broad-spectrum antimicrobial activity, though specific MIC values are pending. Its cationic benzoxazolium moiety may disrupt microbial membranes .
- Comparison: 5a (Antifungal): Exhibits superior activity against Botrytis cinerea (EC50: 12.8 µM) compared to non-conjugated analogs . 5-[(4-nitrophenyl)acetamido]-2-(4-tert-butylphenyl)benzoxazole: Shows potent antibacterial activity (MIC: 8 µg/mL vs. S. aureus), attributed to the nitro group’s electron-withdrawing effects .
Anticancer Activity
- Target Compound : Expected to inhibit cancer cell proliferation via intercalation or kinase inhibition, though exact mechanisms require validation.
- Comparison :
Structure-Activity Relationship (SAR) Insights
- Electron-Donating/Withdrawing Groups : Nitro (electron-withdrawing) and tert-butyl (electron-donating) groups enhance antibacterial and antifungal activities, respectively .
- Conjugation Effects : Extended conjugation (e.g., dienylidene in the target compound) correlates with improved DNA/RNA binding and cytotoxicity .
- Cationic Moieties : The benzoxazolium group in the target compound may enhance membrane permeability and target affinity .
Biological Activity
The compound 4-methylbenzenesulfonate; (2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological significance, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into two main components: the benzoxazole moiety and the 4-methylbenzenesulfonate group . The benzoxazole scaffold is known for its versatility in medicinal chemistry due to its ability to interact with various biological targets.
| Component | Structure | Description |
|---|---|---|
| Benzoxazole | Benzoxazole Structure | A bicyclic heterocyclic compound known for its biological activity. |
| 4-Methylbenzenesulfonate | 4-Methylbenzenesulfonate Structure | A sulfonate group that enhances solubility and bioavailability. |
Antimicrobial Activity
Benzoxazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds containing the benzoxazole scaffold exhibit significant activity against various microbial strains. For instance, studies have shown that certain derivatives possess antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents .
Anticancer Activity
The anticancer potential of benzoxazole derivatives is notable. Several studies have demonstrated that modifications to the benzoxazole structure can enhance its efficacy against cancer cell lines. For example, compounds derived from benzoxazole have shown promising results in inhibiting the growth of human cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
A detailed study evaluated the anticancer activity of a series of benzoxazole derivatives against various cancer cell lines, revealing that specific substitutions on the benzoxazole ring significantly improved their potency .
The mechanism by which benzoxazole derivatives exert their biological effects often involves interaction with key cellular targets:
- DNA Intercalation : Some benzoxazole compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Certain derivatives inhibit enzymes such as topoisomerases and cyclooxygenase (COX), which are critical in cancer progression and inflammation .
Case Studies
- Antimicrobial Evaluation : A series of 4-chloro-benzoxazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that specific compounds exhibited more than 70% inhibition against Staphylococcus aureus and Candida albicans strains .
- Anticancer Assessment : In a recent study, novel benzoxazole derivatives were evaluated against three human cancer cell lines (breast, lung, and colon). The compounds showed varying degrees of cytotoxicity with some achieving IC50 values in the low micromolar range .
Q & A
Q. Table 1: Example Reaction Yields for Benzoxazole Derivatives
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminophenol + Aldehyde | Glacial Acetic Acid | Ethanol | 70–80 | |
| Sulfonyl Chloride | DMAP | DCM | 65–75 |
Basic: Which spectroscopic and computational methods are critical for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy :
- Computational Analysis :
Q. Table 2: Key Spectral Data for Benzoxazole Derivatives
| Functional Group | FT-IR (cm⁻¹) | H NMR (δ, ppm) |
|---|---|---|
| Benzoxazole (C=N) | 1640–1650 | - |
| Sulfonate (S=O) | 1170–1200 | - |
| Methyl (Ar-CH₃) | - | 2.3–2.6 |
Advanced: How can reaction conditions be optimized to improve the yield of conjugated benzoxazole-sulfonate systems?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce side reactions .
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or iodine for metal-free catalysis, which avoids contamination in biological applications .
- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time (e.g., from 12 h to 2 h) and improves yields by 15–20% .
Q. Example Optimization Pathway :
Start with solvent-free conditions for eco-friendly synthesis .
Introduce microwave irradiation to accelerate conjugation .
Validate purity via HPLC with a C18 column and acetonitrile/water gradient .
Advanced: How do computational studies (DFT/MD) resolve contradictions in experimental data regarding biological activity?
Methodological Answer:
Contradictions in bioactivity data (e.g., varying IC₅₀ values) often arise from differences in molecular conformation or binding modes. Computational approaches address this by:
Docking Studies : Compare binding poses of the compound with target proteins (e.g., tyrosine kinases) to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
Free Energy Calculations : Use MM-GBSA to rank binding affinities and reconcile discrepancies between in vitro and in silico results .
Case Study :
A benzoxazole derivative showed inconsistent antibacterial activity in two studies. MD simulations revealed that protonation state changes in physiological pH alter its membrane permeability, explaining the variability .
Basic: What in vitro assays are recommended for evaluating the biological activity of benzoxazole-sulfonate hybrids?
Methodological Answer:
- Antimicrobial Activity :
- Anticancer Screening :
Q. Table 3: Example Bioactivity Data
| Cell Line/Strain | IC₅₀/MIC (µM) | Reference |
|---|---|---|
| S. aureus | 12.5 | |
| HeLa | 8.7 |
Advanced: What strategies enhance the photostability of benzoxazole-based compounds for applications in UV filters or imaging?
Methodological Answer:
- Structural Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to reduce photodegradation .
- Encapsulation : Use liposomes or polymeric nanoparticles to shield the compound from UV radiation .
- Additives : Combine with antioxidants (e.g., vitamin E) to quench reactive oxygen species (ROS) generated under light .
Q. Photostability Testing Protocol :
Expose the compound to UVB (310 nm) for 24 h.
Monitor degradation via HPLC; <10% degradation indicates high stability .
Advanced: How can researchers address discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- Batch Comparison :
- Root-Cause Analysis :
Example Resolution :
A synthetic batch showed an extra peak at δ 3.2 ppm in H NMR. GC-MS identified residual ethanol, prompting additional vacuum drying steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
